molecular formula C20H20F2N2O2 B5256002 1-{3-FLUORO-4-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]PHENYL}PROPAN-1-ONE CAS No. 5930-99-4

1-{3-FLUORO-4-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]PHENYL}PROPAN-1-ONE

Cat. No.: B5256002
CAS No.: 5930-99-4
M. Wt: 358.4 g/mol
InChI Key: MMFYBQKTTCKESH-UHFFFAOYSA-N
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Description

The compound 1-{3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one (IUPAC name) is a fluorinated aromatic ketone featuring a propan-1-one moiety attached to a 3-fluoro-4-substituted phenyl ring. The substituent at the 4-position is a piperazine ring acylated with a 2-fluorobenzoyl group. This structure combines electron-withdrawing fluorine atoms with a piperazine scaffold, a motif frequently observed in pharmaceuticals targeting neurological receptors (e.g., antipsychotics) due to piperazine’s ability to modulate ligand-receptor interactions .

Properties

IUPAC Name

1-[3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O2/c1-2-19(25)14-7-8-18(17(22)13-14)23-9-11-24(12-10-23)20(26)15-5-3-4-6-16(15)21/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFYBQKTTCKESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346113
Record name ST037842
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5930-99-4
Record name ST037842
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-{3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-fluoro-4-nitrobenzoyl chloride with piperazine, followed by reduction and subsequent acylation with 2-fluorobenzoyl chloride . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-{3-Fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{3-Fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atoms and piperazine ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Urea Derivatives ()

A series of urea derivatives (compounds 11a–11o) shares structural similarities with the target compound, particularly in their piperazine-containing scaffolds. However, these analogues replace the propanone group with a urea linkage and incorporate a thiazolyl-phenyl moiety. Key differences include:

Key Observations :

  • Synthetic Efficiency : Yields for urea derivatives range from 83–88%, suggesting robust synthetic protocols despite structural complexity .

Comparison with BIA (1-(3,4-Dihydroxy-5-Nitrophenyl)-3-{4-[3-(Trifluoromethyl)Phenyl]Piperazin-1-Yl}Propan-1-One) ()

The compound BIA (C₂₀H₂₀F₃N₃O₅) shares the propan-1-one core and piperazine ring but differs in aromatic substitution patterns:

Table 2: Physicochemical Comparison with BIA
Parameter Target Compound BIA
Aromatic Substituents 3-Fluoro, 4-(2-fluorobenzoyl) 3,4-Dihydroxy-5-nitro, 3-CF₃
Functional Groups Propanone, Piperazine, Benzoyl Propanone, Piperazine, Nitro, Hydroxyl
Molecular Weight (g/mol) ~374.4 (estimated) 487.39
Polarity Moderate (fluorine, benzoyl) High (nitro, hydroxyl)

Key Observations :

  • The target compound’s fluorine substituents balance lipophilicity and polarity.

Computational and Crystallographic Context ()

For example:

  • Electrostatic Potential: The fluorobenzoyl group in the target compound may create distinct electron-deficient regions compared to BIA’s nitro-hydroxyl system, influencing binding to targets like kinases or GPCRs .
  • Structural Determination : The use of SHELX and CCP4 in resolving analogous compounds highlights the importance of crystallography in validating piperazine-containing structures .

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